molecular formula C21H34BNO4 B15339399 Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B15339399
M. Wt: 375.3 g/mol
InChI Key: RJHHQLXQXLXLEA-UHFFFAOYSA-N
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Description

Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a boronic ester group

Preparation Methods

The synthesis of Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves several steps. One common synthetic route includes the reaction of 2-methyl-5-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with ethyl chloroformate and tert-butylamine under basic conditions to yield the final product .

Chemical Reactions Analysis

Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes or other proteins by binding to their active sites .

Comparison with Similar Compounds

Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of a boronic ester group with a carbamate ester. Similar compounds include:

    Phenylboronic acid: A simpler boronic acid used in organic synthesis and medicinal chemistry.

    Pinacolborane: A borane compound used in hydroboration reactions.

    Boronophenylalanine: A boron-containing amino acid used in BNCT.

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C21H34BNO4

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C21H34BNO4/c1-10-23(18(24)25-19(3,4)5)14-16-13-17(12-11-15(16)2)22-26-20(6,7)21(8,9)27-22/h11-13H,10,14H2,1-9H3

InChI Key

RJHHQLXQXLXLEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(CC)C(=O)OC(C)(C)C

Origin of Product

United States

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